molecular formula C11H21NO3Si B069138 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate CAS No. 181701-30-4

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate

Cat. No.: B069138
CAS No.: 181701-30-4
M. Wt: 243.37 g/mol
InChI Key: UDLGQKCVOJGFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3Si and its molecular weight is 243.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carboxyl Protecting Group

This compound serves as a carboxyl protecting group, facilitating the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of curvularin, a mold metabolite, using a methodology where the carboxyl protecting group can be selectively removed with fluoride ions. This selective cleavage is crucial for synthesizing substances with multiple functional groups without affecting other sensitive parts of the molecule (Gerlach, 1977).

Sulfide Conversion to Thioesters

It also plays a role in converting sulfides into thioesters, a critical step in synthesizing certain chemical compounds. This transformation allows 2-(trimethylsilyl)ethyl sulfides to act as sulfhydryl protective groups, useful in complex organic synthesis processes due to their stability and ease of preparation (Grundberg, Andergran, & Nilsson, 1999).

Synthesis of Glycosides

The compound is instrumental in synthesizing glycosides, where it facilitates the transformation of glycoside derivatives into corresponding 1-O-acyl sugars. This process is significant for synthesizing various saccharide-based molecules, demonstrating the versatility of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate in carbohydrate chemistry (Ellervik & Magnusson, 1993).

Peptide Synthesis

Furthermore, it has been explored for its utility in peptide synthesis, particularly in suppressing diketopiperazine formation. This application is crucial for ensuring the desired linear peptide structure is obtained, especially when constructing peptides with specific biological activities (Borsuk et al., 2004).

Chemical Intermediate

Additionally, it serves as an intermediate in the synthesis of various chemically and pharmacologically important compounds. For example, it has been used in synthesizing key intermediates of prasugrel, a medication used to prevent clotting in certain patients. This showcases its role in the development of therapeutics (Zhong Weihui, 2013).

Properties

IUPAC Name

2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGQKCVOJGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624068
Record name 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181701-30-4
Record name 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbonic acid 4-nitro-phenyl ester-2-trimethylsilanyl-ethyl ester (8.33 g, 29.3 mmol), triethylamine (12.3 g, 122 mmol) and DMAP (3.6 g, 29.5 mmol) were added to a room temperature solution of 4-piperidone hydrochloride (4.52 g, 33.4 mmol) in 100 mL of acetonitrile. The resulting mixture was heated at reflux for 2 h, then cooled and the volatiles were removed in vacuo. The residue was dissolved in dichloromethane, washed with water and 1M NaOH solution, and concentrated in vacuo to leave 6.3 g of product.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.